molecular formula C17H15NO5S B2997652 Ethyl 2-(furan-2-carboxamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate CAS No. 379724-65-9

Ethyl 2-(furan-2-carboxamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate

Cat. No.: B2997652
CAS No.: 379724-65-9
M. Wt: 345.37
InChI Key: KVDOLXUDBHOBFX-UHFFFAOYSA-N
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Description

Ethyl 2-(furan-2-carboxamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate is a complex organic compound belonging to the class of furan derivatives This compound features a thiophene ring substituted with furan-2-carboxamide and a methyl group on the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(furan-2-carboxamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate typically involves multiple steps, starting with the formation of the furan-2-carboxamide moiety This can be achieved through the reaction of furan-2-carboxylic acid with an appropriate amine under dehydration conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of advanced techniques such as microwave-assisted synthesis. This method allows for the rapid and efficient formation of the desired product under controlled conditions, reducing reaction times and improving yields.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(furan-2-carboxamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its furan and thiophene rings make it a versatile intermediate in organic synthesis.

Biology: Ethyl 2-(furan-2-carboxamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate has shown potential as an antibacterial agent. Its furan derivatives have been studied for their ability to inhibit the growth of various bacterial strains.

Medicine: The compound's potential medicinal applications include its use as an inhibitor of viral infections, such as influenza A viruses. Its unique structure allows it to interact with viral proteins and prevent their replication.

Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which Ethyl 2-(furan-2-carboxamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The furan and thiophene rings can bind to enzymes or receptors, leading to the inhibition of biological processes. The exact molecular pathways involved depend on the specific application and target organism.

Comparison with Similar Compounds

  • Furan-2-carboxamide derivatives

  • Thiophene-3-carboxylate esters

  • Methylfuran derivatives

Uniqueness: Ethyl 2-(furan-2-carboxamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate stands out due to its unique combination of furan and thiophene rings, which provides it with distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

ethyl 2-(furan-2-carbonylamino)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5S/c1-3-21-17(20)14-11(12-7-6-10(2)23-12)9-24-16(14)18-15(19)13-5-4-8-22-13/h4-9H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDOLXUDBHOBFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(O2)C)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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